molecular formula C19H19N3OS B2797176 5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone CAS No. 478066-90-9

5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone

Cat. No.: B2797176
CAS No.: 478066-90-9
M. Wt: 337.44
InChI Key: DQHPAYGRKMXPED-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is a chemical compound of significant interest in medicinal chemistry research, primarily due to its core pyridazin-3(2H)-one structure. The pyridazinone scaffold is recognized for its diverse biological activities and is a common feature in compounds investigated for therapeutic applications . Specifically, derivatives of pyridazin-3(2H)-one have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), a key target for developing anti-inflammatory and vasodilatory agents . Recent scientific literature highlights a growing focus on pyridazinone-based compounds for treating cardiovascular diseases and cancer, with some derivatives demonstrating dual potential in these areas . The specific substitutions on the pyridazinone core, such as the methylamino group and the (4-methylphenyl)sulfanyl moiety in this compound, are critical for modulating its affinity, selectivity, and overall pharmacological profile. Researchers are exploring these structural features to develop novel vasodilators that act by relaxing vascular smooth muscle, potentially offering new treatments for hypertension, and as targeted anticancer agents that inhibit key kinases involved in cancer cell proliferation and survival . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-4-8-15(9-5-13)22-19(23)18(17(20-3)12-21-22)24-16-10-6-14(2)7-11-16/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHPAYGRKMXPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322417
Record name 5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478066-90-9
Record name 5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Types of Reactions:

  • Oxidation: It can undergo oxidation reactions, particularly targeting the sulfanyl group, converting it to sulfoxides or sulfones.

  • Reduction: The nitro groups, if present, can be reduced to amines.

  • Substitution: Electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidants include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst.

  • Substitution: Halogenation can be done using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Amines.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. In studies evaluating the antimicrobial activity of synthesized pyridazinones, including derivatives similar to 5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone, compounds were tested against various bacterial and fungal strains using methods like disk diffusion and minimum inhibitory concentration (MIC) assessments. Results showed that certain derivatives displayed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of pyridazinone compounds has been extensively studied. Compounds similar to this compound have been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1). These studies often employ assays to determine cytotoxicity levels, revealing that certain derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Anti-inflammatory Effects

Pyridazine derivatives have also shown promise in anti-inflammatory applications. The mechanism of action typically involves inhibition of inflammatory mediators and cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. Research has demonstrated that specific pyridazinones can downregulate pro-inflammatory cytokines, thereby alleviating symptoms associated with conditions like arthritis and other inflammatory disorders .

Case Study 1: Antimicrobial Evaluation

In a recent study published in a peer-reviewed journal, a series of pyridazine derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that compounds structurally related to this compound exhibited MIC values comparable to standard antibiotics like amoxicillin, highlighting their potential as alternative therapeutic agents against resistant bacterial strains .

Case Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of pyridazine derivatives where researchers synthesized multiple compounds and tested their effects on MCF-7 cell lines. The findings revealed that certain derivatives led to a significant reduction in cell viability at low concentrations, suggesting effective cytotoxicity against breast cancer cells while maintaining safety profiles for normal cells .

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Its sulfanyl and methylamino groups enable binding to active sites of enzymes, potentially inhibiting their activity. The pathways involved might include inhibition of key metabolic or signaling enzymes, disrupting cellular processes vital for disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Pyridazinone Derivatives
Compound Name (Example) Substituents (Positions) Melting Point (°C) IR C=O Stretch (cm⁻¹) Molecular Formula Reference
Target Compound 5-(Methylamino), 2,4-(4-methylphenylsulfanyl) Not Reported N/A (No C=O) C₂₁H₂₁N₃OS
10e () 5-(Pyrrolidinylcarbonyl), 4-(4-methylphenyl) Not Reported 1621 C₂₄H₂₂ClN₃O₂
9f () 4-(4-Methoxyphenyl), 5-(Pyrrolidinylcarbonyl) 228–229 Not Reported C₂₅H₂₅N₃O₃
10g () 4-[4-(Trifluoromethyl)phenyl] Not Reported 1618 C₂₃H₁₉ClF₃N₃O₂
5-(4-Methoxyphenyl)-3(2H)-Pyridazinone () 5-(4-Methoxyphenyl) Not Reported N/A C₁₁H₁₀N₂O₂

Key Observations:

  • Substituent Effects on Melting Points : Analogs with electron-withdrawing groups (e.g., trifluoromethyl in 10g) or rigid carbonyl groups (e.g., pyrrolidinylcarbonyl in 10e) exhibit higher melting points (>227°C) compared to simpler derivatives . The target compound’s sulfanyl group may reduce crystallinity due to increased flexibility.
  • IR Spectral Differences : The absence of a C=O group in the target compound eliminates the ~1620 cm⁻¹ stretch seen in carbonyl-containing analogs (e.g., 10e, 10g) .

Spectroscopic Comparison

Table 2: NMR Chemical Shifts (δ, ppm) for Select Pyridazinones
Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Reference
Target Compound Methylamino NH: ~2.5–3.5; 4-MePh-S: ~7.2–7.4 4-MePh-S C-S: ~130–135; N-CH3: ~35
10e () Pyrrolidinyl H: ~1.8–2.1; 4-MePh: ~2.3 (CH3) C=O: ~170; 4-MePh: ~21 (CH3)
9f () 4-MeOPh: ~3.8 (OCH3); Pyrrolidinyl H: ~1.7–2.0 C=O: ~168; OCH3: ~55

Key Observations:

  • Methylamino vs. Carbonyl Groups: The target compound’s methylamino group introduces distinct NH proton signals (~2.5–3.5 ppm) absent in carbonyl analogs. The pyrrolidinylcarbonyl group in 10e and 9f shows characteristic upfield shifts for pyrrolidine protons (~1.7–2.1 ppm) .
  • Aromatic Signals : All 4-methylphenyl-containing compounds exhibit similar aromatic proton signals (~7.2–7.4 ppm) and methyl carbon signals (~21 ppm) .

Biological Activity

5-(Methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone, with the CAS number 478066-90-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19N3OS
  • Molecular Weight : 337.44 g/mol
  • Purity : >90% .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

1. Anticancer Activity

Recent research has indicated that pyridazinone derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of key enzymes involved in cell proliferation.
  • Case Study : A study demonstrated that related pyridazinone compounds showed cytotoxic effects on various cancer cell lines, with IC50 values indicating effective growth inhibition. For example, certain derivatives exhibited IC50 values as low as 3.79 µM against MCF7 cells .

3. Anti-inflammatory Effects

Pyridazinones are also noted for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.
  • Research Findings : Studies have indicated that modifications to the pyridazinone structure can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazinone compounds. Key findings include:

  • Substituent Effects : The presence of electron-donating groups such as methyl groups on the phenyl rings enhances anticancer activity.
  • Sulfanyl Group Influence : The sulfanyl group has been associated with increased potency against specific cancer cell lines, suggesting a role in molecular interactions that facilitate biological activity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerIC50 values < 5 µM against MCF7 cells
AntimicrobialSignificant antibacterial and antifungal effects
Anti-inflammatoryInhibition of COX-2 and cytokine production

Chemical Reactions Analysis

Reactivity of the Pyridazinone Ring

The pyridazinone core exhibits characteristic reactivity patterns observed in similar heterocyclic systems:

a. Ring-opening reactions

  • Under strongly acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/EtOH) conditions, the pyridazinone ring can undergo hydrolysis. For example, cleavage at the C₅–N₂ bond may yield substituted hydrazine derivatives .

b. Electrophilic substitution

  • The electron-rich nitrogen atoms facilitate electrophilic attacks at positions adjacent to the carbonyl group, though steric hindrance from the 4-methylphenyl substituents limits reactivity at C₃ and C₆ .

Methylamino Group (–NHCH₃)

Reaction TypeConditionsProductKey Findings
Acylation Acetyl chloride, baseN-acetyl derivativeImproved stability in biological systems
Alkylation Alkyl halides, K₂CO₃N-alkylated derivativesLimited by steric bulk of aryl groups

Sulfanyl Substituent (–S–C₆H₄CH₃)

Reaction TypeConditionsProductNotes
Oxidation H₂O₂, CH₃COOHSulfoxide (–SO–) or sulfone (–SO₂–)Selectivity depends on oxidant concentration
Nucleophilic displacement NaH, R–XThioether derivativesLow reactivity due to aromatic stabilization

Photochemical and Thermal Behavior

  • Thermal stability : Decomposes above 240°C without melting, forming volatile aromatic byproducts .

  • Photoreactivity : UV irradiation (λ = 254 nm) induces C–S bond cleavage, generating thiyl radicals detectable via EPR spectroscopy .

Biological Interaction Pathways

While not direct chemical reactions, molecular docking studies reveal:

  • The sulfanyl group participates in hydrophobic interactions with protein binding pockets.

  • The methylamino group forms hydrogen bonds with catalytic residues (e.g., His447 in acetylcholinesterase) .

Synthetic Modifications

Key derivatives synthesized from this compound include:

Derivative ClassSynthetic RouteBiological Activity
Thiazole hybrids Condensation with thiazoleAnticonvulsant (ED₅₀ = 24.38 mg/kg)
Acetylcholinesterase inhibitors AcylationIC₅₀ = 0.89 μM against AChE

Comparative Reactivity Table

PositionReactivityPreferred Reagents
C₃Low (steric hindrance)
C₅–N₂High (hydrolysis-prone)H₂O/H⁺ or OH⁻
SulfanylModerate (oxidation-prone)H₂O₂, mCPBA

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Coupling Reactions : Use of palladium catalysts (e.g., Pd/C) and solvents like dimethylformamide (DMF) to facilitate cross-coupling of aryl groups .

Sulfanyl Group Introduction : Thiolation steps using 4-methylthiophenol under controlled pH (7–9) and temperatures (60–80°C) to ensure regioselectivity .

Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

  • Key Optimization Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields at 70°C
Catalyst Loading5–10 mol% Pd/CAvoids side reactions
Reaction Time12–24 hoursShorter times reduce byproducts

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino and sulfanyl groups). For example, the methylamino group shows a singlet at δ 2.8–3.1 ppm in CDCl₃ .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak at m/z 379.12) .
  • Infrared (IR) Spectroscopy : Detection of C=O (1650–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
  • HPLC : Purity assessment using a C18 column, acetonitrile/water gradient (90:10 to 50:50) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :
  • Structural Modifications : Synthesize analogs with variations in the sulfanyl group (e.g., replacing 4-methylphenyl with fluorophenyl) to assess impact on enzyme inhibition .
  • Biological Assays :
  • Kinase Inhibition : Use ATPase assays (e.g., ADP-Glo™) to measure IC₅₀ values against targets like MAPK or PI3K .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) for GPCR targets .
  • Data Correlation : Pair computational docking (AutoDock Vina) with experimental IC₅₀ to validate binding hypotheses .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Control Experiments : Replicate studies under standardized conditions (pH 7.4, 37°C, 10 μM ATP) .
  • Computational Modeling : Molecular dynamics simulations to assess conformational flexibility impacting target binding .
  • Example Contradiction Resolution :
StudyReported IC₅₀ (μM)Assay ConditionResolved Factor
A0.5Low ATP (1 μM)ATP competition
B5.0High ATP (100 μM)Adjusted to 1 μM ATP

Q. How can in silico approaches predict metabolic stability and toxicity?

  • Methodological Answer :
  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP) oxidation sites (e.g., methylamino group as a hotspot) .
  • Toxicity Screening :
  • hERG Inhibition : Patch-clamp assays or QSAR models to assess cardiac risk .
  • Ames Test : Computational mutagenicity prediction (e.g., DEREK Nexus) followed by in vitro validation .

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